molecular formula C14H14N4O B2570067 N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide CAS No. 2175979-24-3

N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide

Cat. No.: B2570067
CAS No.: 2175979-24-3
M. Wt: 254.293
InChI Key: MUHHAPXUBFPAJA-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide is an organic compound that features a pyridine ring and a pyrimidine ring connected through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Coupling with pyridine-2-carboxamide: The final step involves coupling the cyclopropylpyrimidine intermediate with pyridine-2-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-cyclopropylpyrimidin-4-yl)methyl]nicotinamide
  • N-(2,6-Dimethylphenyl)pyridine-2-carboxamide

Uniqueness

N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the combination of pyridine and pyrimidine rings. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-14(12-3-1-2-6-15-12)16-8-11-7-13(10-4-5-10)18-9-17-11/h1-3,6-7,9-10H,4-5,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHHAPXUBFPAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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